"synthesis and characterization of Isothiazol-4-ylmethyl-methyl-amine"
"synthesis and characterization of Isothiazol-4-ylmethyl-methyl-amine"
An In-depth Technical Guide to the Synthesis and Characterization of Isothiazol-4-ylmethyl-methyl-amine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of the novel compound, Isothiazol-4-ylmethyl-methyl-amine. The isothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a robust framework, moving beyond a simple protocol to explain the underlying scientific principles and rationale for key experimental decisions. The synthesis is approached via a strategic reductive amination of a key isothiazole aldehyde intermediate. Subsequent characterization is detailed using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to ensure an unambiguous structural confirmation and purity assessment.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic pathway for Isothiazol-4-ylmethyl-methyl-amine points to a disconnection at the C-N bond between the methylene group and the methylamine nitrogen. This strategy identifies Isothiazole-4-carbaldehyde as the critical precursor and methylamine as the nitrogen source. The forward synthesis, therefore, hinges on the well-established and highly reliable reductive amination reaction. This approach is favored for its high efficiency, operational simplicity, and the commercial availability of the necessary reagents.
Synthesis of Isothiazol-4-ylmethyl-methyl-amine
The synthesis is executed via a one-pot reductive amination protocol. This method is selected for its efficiency, as it circumvents the need to isolate the intermediate imine, which can be unstable. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is a mild and selective hydride donor that preferentially reduces the protonated iminium ion over the starting aldehyde, minimizing side reactions and maximizing yield.[4][5]
Experimental Protocol: Reductive Amination
Materials:
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Isothiazole-4-carbaldehyde (1.0 eq)
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Methylamine solution (e.g., 2.0 M in THF) (1.2 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[6]
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add Isothiazole-4-carbaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
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Imine Formation: Add the methylamine solution (1.2 eq) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 30-45 minutes to facilitate the formation of the corresponding imine intermediate. Progress can be monitored by Thin-Layer Chromatography (TLC).
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Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction. The reaction is typically complete within 3-5 hours at room temperature. Monitor the disappearance of the imine intermediate by TLC.
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Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., DCM/Methanol with 0.1% triethylamine) to afford the pure Isothiazol-4-ylmethyl-methyl-amine. Rationale: The addition of a small amount of triethylamine to the eluent helps to prevent the amine product from streaking on the acidic silica gel.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Isothiazol-4-ylmethyl-methyl-amine.
Characterization of Isothiazol-4-ylmethyl-methyl-amine
Unambiguous structural verification and purity assessment are paramount. A multi-technique approach ensures the identity of the synthesized compound is confirmed.[7]
Characterization Workflow Diagram
Caption: Workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.[7]
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
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Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Expected Spectral Data:
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¹H NMR: Protons on the isothiazole ring are expected to appear as singlets in the aromatic region (δ 7.5-9.0 ppm). The methylene protons (CH₂) adjacent to the ring and the amine will likely appear as a singlet around δ 3.5-4.5 ppm. The N-methyl protons (CH₃) should be a singlet around δ 2.2-2.8 ppm, and the N-H proton will be a broad singlet whose chemical shift is concentration and solvent-dependent.
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¹³C NMR: The carbon atoms of the isothiazole ring will resonate in the δ 110-160 ppm range.[8][9] The methylene carbon (CH₂) is expected around δ 40-55 ppm, and the N-methyl carbon (CH₃) should appear around δ 30-40 ppm.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS).[7]
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution (~10-50 µM) of the product in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
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Data Acquisition: Acquire the mass spectrum using an ESI source coupled to a high-resolution analyzer (e.g., TOF or Orbitrap). Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Data:
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Molecular Formula: C₅H₈N₂S
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Exact Mass: 128.0408
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Expected [M+H]⁺: 129.0486
Data Summary Table
| Technique | Parameter | Predicted Value/Observation | Purpose |
| ¹H NMR | Isothiazole-H (C5-H) | Singlet, δ ~8.8-9.0 ppm | Ring Structure Confirmation |
| Isothiazole-H (C3-H) | Singlet, δ ~7.6-7.8 ppm | Ring Structure Confirmation | |
| Methylene (-CH₂-) | Singlet, δ ~4.0-4.3 ppm | Confirm Linker | |
| N-Methyl (-CH₃) | Singlet, δ ~2.4-2.6 ppm | Confirm Methylamine Moiety | |
| Amine (-NH-) | Broad Singlet, variable δ | Functional Group ID | |
| ¹³C NMR | Isothiazole Carbons | 3 peaks, δ ~115-158 ppm | Ring Structure Confirmation |
| Methylene (-CH₂-) | δ ~45-55 ppm | Confirm Linker Carbon | |
| N-Methyl (-CH₃) | δ ~35-40 ppm | Confirm Methylamine Carbon | |
| HRMS (ESI+) | [M+H]⁺ | m/z = 129.0486 | Molecular Formula & Weight Verification |
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of Isothiazol-4-ylmethyl-methyl-amine via reductive amination. The described protocol is efficient and utilizes standard laboratory reagents and techniques. The comprehensive characterization workflow, employing NMR and HRMS, provides a clear and definitive path to structural verification and purity assessment, ensuring the generation of high-quality material suitable for further investigation in drug discovery and development programs.
References
-
Alam, M. A., Shimada, K., Khan, M. W., & Hossain, M. D. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]
-
Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Available at: [Link]
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. MDPI. Available at: [Link] (Note: Deep link unavailable, linking to journal main page)
-
Ghosh, S., et al. (2019). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. Available at: [Link]
-
Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]
-
Bojesen, I. N., et al. Preparation, Mass and NMR Spectra of Some Isotopic Thiazoles. Amanote Research. Available at: [Link]
-
(1989). Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. ResearchGate. Available at: [Link]
-
Still, I. W. J., et al. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. . Available at: [Link]
-
Gunanathan, C. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]
-
Kumar, S., & Singh, V. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of Chemical Sciences. Available at: [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. . Available at: [Link]
-
Shvartsberg, M. S., et al. (2025). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. MDPI. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Moody, C. J. (2004). Product Class 15: Isothiazoles. Science of Synthesis. Available at: [Link]
Sources
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
